molecular formula C40H48N4O4 B15249311 1,4,5,8-Tetraamino-2,7-bis(3-heptylphenoxy)anthracene-9,10-dione CAS No. 88600-76-4

1,4,5,8-Tetraamino-2,7-bis(3-heptylphenoxy)anthracene-9,10-dione

Cat. No.: B15249311
CAS No.: 88600-76-4
M. Wt: 648.8 g/mol
InChI Key: CFZIFCRXJIEKLI-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2,7-bis(3-heptylphenoxy)anthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties This compound belongs to the anthraquinone family, which is characterized by a three-ring aromatic structure with two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2,7-bis(3-heptylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from anthraquinone derivatives. One common method includes the following steps:

    Nitration: Anthraquinone is nitrated to introduce nitro groups at specific positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Phenoxylation: The amino-anthraquinone intermediate is reacted with 3-heptylphenol in the presence of a base, such as potassium carbonate, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,7-bis(3-heptylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can further modify the amino groups.

    Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1,4,5,8-Tetraamino-2,7-bis(3-heptylphenoxy)anthracene-9,10-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and dyes.

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(3-heptylphenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s amino and phenoxy groups enable it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione: Similar structure but with different phenoxy groups.

    2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: Contains hydroxyl groups instead of phenoxy groups.

Uniqueness

1,4,5,8-Tetraamino-2,7-bis(3-heptylphenoxy)anthracene-9,10-dione is unique due to its specific substitution pattern and the presence of heptyl groups, which enhance its lipophilicity and potential interactions with biological membranes. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.

Properties

CAS No.

88600-76-4

Molecular Formula

C40H48N4O4

Molecular Weight

648.8 g/mol

IUPAC Name

1,4,5,8-tetraamino-2,7-bis(3-heptylphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C40H48N4O4/c1-3-5-7-9-11-15-25-17-13-19-27(21-25)47-31-23-29(41)33-35(37(31)43)40(46)36-34(39(33)45)30(42)24-32(38(36)44)48-28-20-14-18-26(22-28)16-12-10-8-6-4-2/h13-14,17-24H,3-12,15-16,41-44H2,1-2H3

InChI Key

CFZIFCRXJIEKLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC(=C5)CCCCCCC)N)N

Origin of Product

United States

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